molecular formula C8H7Cl2NO2 B3046724 Ethyl 3,5-dichloropicolinate CAS No. 128073-19-8

Ethyl 3,5-dichloropicolinate

Cat. No.: B3046724
CAS No.: 128073-19-8
M. Wt: 220.05 g/mol
InChI Key: GDANWGXDANXYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,5-dichloropicolinate is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of picolinic acid, where the ethyl ester is substituted at the 3rd and 5th positions with chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,5-dichloropicolinate can be synthesized through several methods. One common route involves the chlorination of ethyl picolinate. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 5th positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors can enhance the efficiency and safety of the chlorination process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,5-dichloropicolinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 3rd and 5th positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The compound can be reduced to form this compound derivatives with different functional groups.

    Oxidation: Oxidative reactions can lead to the formation of picolinic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are used under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products:

    Nucleophilic Substitution: Products include ethyl 3,5-diaminopicolinate, ethyl 3,5-dithiopicolinate, and ethyl 3,5-dialkoxypicolinate.

    Reduction: Products include this compound derivatives with reduced functional groups.

    Oxidation: Products include picolinic acid derivatives with oxidized functional groups.

Scientific Research Applications

Ethyl 3,5-dichloropicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and herbicidal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 3,5-dichloropicolinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context of its use. For example, as a herbicide, it may disrupt plant growth by inhibiting key enzymes involved in photosynthesis or cell division.

Comparison with Similar Compounds

Ethyl 3,5-dichloropicolinate can be compared with other picolinic acid derivatives:

    Ethyl 2,4-dichloropicolinate: Similar in structure but with chlorine substitutions at different positions, leading to different reactivity and applications.

    Ethyl 3,5-dibromopicolinate: Bromine atoms instead of chlorine, resulting in different chemical properties and reactivity.

    Ethyl 3,5-difluoropicolinate: Fluorine substitutions, which can significantly alter the compound’s biological activity and stability.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3,5-dichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDANWGXDANXYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626075
Record name Ethyl 3,5-dichloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128073-19-8
Record name Ethyl 3,5-dichloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 3,5-dichloropicolinate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,5-dichloropicolinate
Reactant of Route 3
Reactant of Route 3
Ethyl 3,5-dichloropicolinate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 3,5-dichloropicolinate
Reactant of Route 5
Reactant of Route 5
Ethyl 3,5-dichloropicolinate
Reactant of Route 6
Reactant of Route 6
Ethyl 3,5-dichloropicolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.